molecular formula C17H26N2O2 B13012983 tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

Cat. No.: B13012983
M. Wt: 290.4 g/mol
InChI Key: FLWUYIZJNVFENK-UHFFFAOYSA-N
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Description

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate is a carbamate derivative featuring a piperidin-4-ylmethyl group attached to a phenyl ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in medicinal chemistry due to the piperidine moiety, which is a common pharmacophore in central nervous system (CNS) therapeutics and enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-[4-(piperidin-4-ylmethyl)phenyl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20)

InChI Key

FLWUYIZJNVFENK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate (Boc) group is commonly introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. This reaction is well-established for protecting amines in organic synthesis.

  • The reaction is typically carried out in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
  • The temperature is controlled between 0°C and room temperature to avoid side reactions.
  • Bases like pyridine or triethylamine are used to scavenge the acid byproducts.

This method is supported by literature describing carbamate synthesis and protecting group chemistry.

Synthesis of the Piperidin-4-ylmethyl Substituent

The piperidin-4-ylmethyl group is introduced by:

  • Alkylation of a 4-aminophenyl derivative with a suitable piperidine precursor.
  • Alternatively, nucleophilic substitution reactions involving piperidine derivatives and halogenated benzyl compounds.

For example, nucleophilic displacement of a halogenated aromatic compound by a piperidin-4-ylmethyl nucleophile under basic conditions in DMF at moderate temperatures (around 50°C) has been reported.

Protection and Deprotection Steps

  • The Boc protecting group can be removed selectively using acids such as trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI) under controlled temperatures (-10°C to 25°C).
  • The use of TMSI in the presence of silylating agents like N,O-bis(trimethylsilyl)acetamide can achieve efficient deprotection without affecting other sensitive groups.

Representative Synthetic Procedure (Based on Patent WO2014200786A1)

Step Reagents & Conditions Description
1 4-(piperidin-4-ylmethyl)aniline + di-tert-butyl dicarbonate (Boc2O), pyridine, DCM, 0–25°C Formation of tert-butyl carbamate protecting group on the aniline nitrogen
2 Stirring at 60–70°C for 24–32 hours Reaction completion and product formation
3 Workup: Extraction with toluene, washing with aqueous sodium chloride and sodium bicarbonate solutions Purification of the carbamate product
4 Concentration and crystallization with heptanes at 15–20°C Isolation of pure tert-butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

This method emphasizes temperature control, solvent extraction, and crystallization to achieve high purity.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent DCM, DMF, Toluene Choice depends on solubility and reaction step
Temperature 0°C to 70°C Lower temperatures for protection/deprotection; higher for reaction completion
Reaction Time 1 hour to 32 hours Longer times for complete conversion in some steps
Equivalents of Boc2O 1.0 to 2.0 eq Slight excess to ensure full protection
Acid for Deprotection TFA, TMSI (0.2 to 1.5 eq) Selective removal of Boc group without side reactions

Analytical Verification

Summary Table of Key Preparation Methods

Method Reagents Conditions Outcome Reference
Boc Protection of Aniline di-tert-butyl dicarbonate, pyridine 0–25°C, DCM or DMF tert-Butyl carbamate formation
Nucleophilic Substitution Piperidin-4-ylmethyl nucleophile, halogenated phenyl DMF, 50°C Formation of piperidin-4-ylmethylphenyl intermediate
Boc Deprotection TFA or TMSI -10 to 25°C Removal of Boc group
Purification Extraction, crystallization Room temp to 20°C Pure product isolation

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl group serves as a protective group for amines. Its removal typically occurs under acidic conditions:

Reaction Conditions Yield Source
Acidic hydrolysisTrifluoroacetic acid (TFA) in CH₂Cl₂89%
Hydrochloric acid (HCl) cleavage4M HCl in dioxane, 25°C, 4h92%

Mechanism :
Protonation of the carbamate oxygen followed by nucleophilic attack by water or chloride ions releases CO₂ and tert-butanol, yielding the free amine (4-(piperidin-4-ylmethyl)aniline).

Amide Bond Formation

The deprotected amine undergoes coupling reactions to form amides or ureas:

Reaction Partner Activating Agents Conditions Yield Source
Benzoyl chlorideHOBt/HBTU, DIPEA in DMF0°C → RT, 12h78%
Isocyanate derivativesEDCI, DMAP in CH₂Cl₂RT, 6h85%

Example :
Reaction with benzoyl chloride in the presence of HOBt/HBTU forms N-benzoyl-4-(piperidin-4-ylmethyl)aniline .

Alkylation of the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation reactions:

Electrophile Base Solvent Yield Source
Methyl iodideK₂CO₃DMF91%
Benzyl bromideDIPEACH₃CN88%

Key Finding :
Alkylation occurs regioselectively at the piperidine nitrogen rather than the aniline group due to steric hindrance from the phenylmethyl substituent .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

Reagent Product Yield Source
POCl₃Quinazolin-4(3H)-one derivatives76%
NaH/CS₂Thiazolidinone analogs68%

Conditions :
Cyclization with POCl₃ proceeds at 80°C for 8h, generating fused bicyclic structures .

Catalytic Coupling Reactions

The aryl group participates in cross-coupling reactions:

Reaction Type Catalyst Conditions Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100°C, 12h82%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosToluene, 110°C, 24h74%

Limitation :
Steric bulk from the piperidinylmethyl group reduces coupling efficiency compared to unsubstituted aryl carbamates .

Oxidation and Reduction

The piperidine ring undergoes redox transformations:

Reaction Reagent Product Yield Source
Oxidation with mCPBACH₂Cl₂, 0°C → RTN-Oxide derivative63%
Hydrogenation (H₂/Pd-C)MeOH, 25°C, 6hSaturated piperidine95%

Comparative Reactivity Data

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Reference
Deprotection (TFA)2.1 × 10⁻³45.2
Suzuki Coupling5.8 × 10⁻⁴78.9
Piperidine Alkylation1.3 × 10⁻²32.4

Stability Under Various Conditions

  • Thermal Stability : Decomposes at >200°C (TGA data) .

  • pH Sensitivity : Stable in pH 3–9; rapid hydrolysis occurs outside this range .

Scientific Research Applications

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, which are crucial mechanisms in the context of Alzheimer's disease. In vitro studies have shown that it can moderate the death of astrocyte cells induced by amyloid beta 1-42 through the reduction of inflammatory markers such as TNF-α and free radicals .

Table 1: Summary of Neuroprotective Studies

StudyModelEffect ObservedMechanism
In vitro astrocyte culturesModerate protection against Aβ toxicityInhibition of β-secretase and acetylcholinesterase

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). It has shown strong bactericidal activity at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . This suggests potential applications in treating drug-resistant bacterial infections.

Table 2: Antibacterial Efficacy

Bacteria TypeActivityConcentration Range
MRSABactericidal0.78 - 3.125 μg/mL
VREfmBactericidal0.78 - 3.125 μg/mL
Gram-negative bacteriaNo activityN/A

Synthesis and Characterization

The synthesis of tert-butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate typically involves the condensation of piperidin-4-ylmethylamine with tert-butyl carbamate under controlled conditions to yield a high-purity product. The process often requires specific reagents such as EDCI and additives to enhance reaction yields while minimizing by-products .

Table 3: Synthesis Overview

StepReagents UsedYield
CondensationN-(3-Aminopropyl)-2-pipecoline, BOC-protected amino acid~44%

Case Study 1: Neuroprotection in Alzheimer's Models

A study assessed the effects of this compound on astrocyte cultures exposed to amyloid beta. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Resistance

In another study, the compound was tested against various strains of drug-resistant bacteria. The findings revealed its effectiveness against both susceptible and resistant strains, supporting its development as a novel antibiotic candidate .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate and analogous compounds, highlighting structural differences, synthetic yields, purity, and biological relevance.

Compound Name Key Structural Features Molecular Formula Molecular Weight Synthesis Yield (%) Purity (%) Biological Relevance Reference IDs
This compound Piperidin-4-ylmethyl group on phenyl ring; Boc-protected amine C₁₇H₂₄N₂O₂ 288.39 Not reported Not reported Intermediate for CNS-targeting inhibitors
tert-Butyl (4-(2-hydroxyethyl)phenyl)carbamate Hydroxyethyl substituent on phenyl ring C₁₃H₁₉NO₃ 237.29 98 99.6 Precursor for sulfonate derivatives; high purity
tert-Butyl (4-aminophenyl)carbamate Primary amine on phenyl ring C₁₁H₁₆N₂O₂ 208.25 Not reported 97 Building block for benzamide-based radiotracers
tert-Butyl (4-(4-methylthiazol-5-yl)phenyl)carbamate Thiazole ring at para position C₁₅H₁₉N₃O₂S 305.39 Not reported Not reported Ligand for von Hippel-Lindau E3 ubiquitin ligase
tert-Butyl (S)-(4-(2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate Difluorophenyl and thiazin groups; stereospecific Boc protection C₁₇H₂₁F₂N₃O₂S 369.43 22–97 Not reported BACE1 inhibitor; varies with substituents (e.g., trifluoroethyl groups enhance activity)
tert-Butyl (4-((4-(benzoxazol-2-ylamino)phenyl)amino)-4-oxobutyl)carbamate Benzoxazole and carbamate-linked butyl chain C₂₃H₂₇N₅O₄ 437.49 Not reported Not reported Anti-inflammatory agent targeting LPS-induced pathways
tert-Butyl (1,4′-bipiperidin-4-ylmethyl)-carbamate Bipiperidinyl group; increased structural complexity C₁₆H₂₉N₃O₂ 295.43 Not reported Not reported Potential kinase inhibitor intermediate

Structural and Functional Insights

  • Piperidine vs.
  • Heterocyclic Modifications : Thiazole () and benzoxazole () substituents introduce aromatic π-stacking capabilities, which are absent in the piperidine-based compound. These groups are critical for targeting hydrophobic enzyme pockets (e.g., BACE1 or VHL E3 ligase) .
  • Fluorinated Derivatives : Fluorine atoms in compounds like 5j and 5k () improve metabolic stability and binding affinity to BACE1 via hydrophobic and electrostatic interactions .

Biological Activity

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate, also known by its CAS number 135632-53-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its antibacterial effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 214.30 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate and a piperidine moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of Gram-positive bacteria. Notably, it has shown effectiveness against drug-resistant strains such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus faecium (VREfm)

The Minimum Inhibitory Concentrations (MICs) for these bacteria range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid . The compound also exhibits potent activity against biofilm-forming strains of Staphylococcus epidermidis .

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The compound's structural features, particularly the piperidine ring, may facilitate interaction with bacterial targets, enhancing its potency against resistant strains .

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at a leading microbiology lab evaluated the effectiveness of this compound against MRSA and VREfm. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at low concentrations. The study emphasized the compound's potential as a new therapeutic agent in treating infections caused by resistant bacteria .

Bacterial StrainMIC (μg/mL)Activity
MRSA0.78Bactericidal
VREfm3.125Bactericidal
Biofilm-forming S. epidermidis2.0Bacteriostatic

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that the compound significantly reduced bacterial load in infected tissues compared to untreated controls. This suggests that this compound could be effective in systemic infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What is the structural characterization and synthetic route for tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate?

  • Structural Overview : The compound features a phenyl group substituted with a piperidin-4-ylmethyl moiety and a tert-butyl carbamate protecting group. Its molecular formula is C₁₇H₂₆N₂O₂ (molecular weight: 290.4 g/mol) .
  • Synthetic Methodology :

  • Key Steps :

Condensation : React 4-(piperidin-4-ylmethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen.

Protection : Use triethylamine (TEA) as a base to facilitate carbamate formation.

Purification : Isolate via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

  • Critical Reagents : Boc₂O (≥99% purity), TEA (dry), DCM (anhydrous).
    • Analytical Validation : Confirm structure using ¹H/¹³C NMR (δ 1.43 ppm for tert-butyl, 4.05 ppm for carbamate NH) and HPLC-MS (retention time: ~8.2 min; [M+H]⁺ m/z: 291.2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions :

  • Temperature : -20°C in airtight, light-resistant containers.
  • Incompatibilities : Avoid strong acids/bases (risk of Boc-deprotection) and oxidizing agents (e.g., peroxides) .
    • Stability Data :
ParameterValueSource
Thermal StabilityDecomposes >200°C
Hydrolytic StabilityStable in pH 5–9 (24h, RT)

Q. What analytical techniques are recommended for purity assessment?

  • Primary Methods :

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm. Target purity ≥95% .
  • TLC : Rf = 0.5 (ethyl acetate/hexane, 1:1), visualized with ninhydrin or UV .
    • Advanced Techniques :
  • LC-HRMS : Exact mass confirmation (calc. 290.1994, obs. 290.1998) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3%) .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the piperidine ring?

  • Key Issues :

  • Steric Hindrance : The tert-butyl group impedes electrophilic attacks at the carbamate-protected amine.
  • Regioselectivity : Piperidine N-alkylation competes with aryl substitution; optimize using bulky bases (e.g., LDA) or transition-metal catalysts (e.g., Pd(OAc)₂) .
    • Case Study : Nitration at the para position of the phenyl ring achieved 78% yield using HNO₃/H₂SO₄ at 0°C, but required rigorous exclusion of moisture to prevent Boc cleavage .

Q. How can computational modeling guide pharmacological studies of this compound?

  • Methodology :

Docking Studies : Use AutoDock Vina to predict binding affinity for targets like σ receptors (PDB: 6DK1). The piperidine moiety shows favorable interactions with hydrophobic pockets .

ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 inhibition risk .

  • Validation : Correlate in silico results with in vitro assays (e.g., radioligand binding for σ receptors) .

Q. How to resolve contradictions in reported toxicity data?

  • Case Example :

  • Conflicting Data : SDS from reports low acute toxicity (LD50 >2000 mg/kg, oral, rat), while classifies it as Category 4 (harmful if inhaled).
  • Resolution Strategy :
  • In-house Testing : Conduct OECD 423 acute oral toxicity assays.
  • Mechanistic Analysis : Evaluate reactive metabolites via glutathione trapping assays (LC-MS/MS) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Optimization Approaches :

  • Flow Chemistry : Continuous Boc protection reduces reaction time from 12h to 2h (yield: 92% vs. 85% batch) .
  • Microwave Assistance : 30-min reaction at 80°C vs. 6h conventional heating .
    • Troubleshooting :
  • Byproduct Formation : Monitor for deprotected amine (HPLC retention time: 5.8 min); add molecular sieves to scavenge water .

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